molecular formula C24H22N2O2S B2923341 N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358768-40-7

N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2923341
CAS No.: 1358768-40-7
M. Wt: 402.51
InChI Key: WVJUNYXIBJTOLI-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1358768-40-7) is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. It features a complex molecular architecture (C 24 H 22 N 2 O 2 S, MW: 402.51) that incorporates a thiophene core substituted with a pyrrole ring and two distinct phenyl groups—a 4-methylphenyl and a 4-methoxyphenylmethylamide . This specific combination of heterocyclic and aromatic motifs is characteristic of a class of substituted thiophene derivatives investigated for their potential as anti-cancer agents . The compound's research value is rooted in its structural elements. The thiophene-pyrrole scaffold provides a privileged structure known for interacting with biological targets, while the methoxybenzene moiety has been demonstrated in related compounds to strengthen anticancer activity . Furthermore, the incorporation of a pyrrole heterocycle is a strategic design element, as this subunit is found in numerous natural products with potent biological activities and contributes favorable physicochemical properties that can enhance a molecule's ability to cross cell membranes and engage with therapeutic targets . Its primary research application is in the screening and development of novel therapeutic agents, particularly for investigating anti-cancer activity. The molecular framework suggests potential for inhibiting key pathways involved in tumor proliferation. Researchers utilize this compound as a chemical tool or building block in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific cancer cell lines. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-17-5-9-19(10-6-17)21-16-29-23(22(21)26-13-3-4-14-26)24(27)25-15-18-7-11-20(28-2)12-8-18/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJUNYXIBJTOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

(a) N-(4-Chlorophenyl)-4-(4-Fluorophenyl)-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxamide (CAS 1358506-76-9)

  • Structural Differences : Replaces the 4-methoxyphenylmethyl group with a 4-chlorophenyl substituent and introduces a fluorine atom on the 4-fluorophenyl ring .
  • Fluorine enhances metabolic stability and lipophilicity compared to methoxy.
  • Molecular Weight : 396.9 g/mol (vs. ~400–420 g/mol estimated for the target compound).

(b) N-(2-Methoxyethyl)-N-[(8-Methyl-2-Oxo-1H-Quinolin-3-yl)Methyl]Thiophene-2-Carboxamide

  • Core Structure: Shares the thiophene-2-carboxamide backbone but incorporates a quinoline moiety and a methoxyethyl group .
  • Functional Implications: The quinoline group may enhance π-π stacking interactions, while the methoxyethyl chain improves solubility.

Piperazine and Piperidine Derivatives with Overlapping Substituents

(a) 1-[(2E)-3-(4-Methoxyphenyl)But-2-En-1-yl]-4-[(4-Methylphenyl)Methyl]Piperazine ()

  • Structural Features : Contains a piperazine ring with 4-methylphenylmethyl and 4-methoxyphenylbutenyl substituents.
  • Key Differences : Lacks the thiophene-pyrrole system, reducing aromatic conjugation but increasing flexibility.
  • Synthetic Yield : 15% (lower than the 43% yield of its difluorophenyl analog in ).

(b) Thiophene Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Thiophene-2-Carboxamide)

  • Divergence : The target compound lacks the piperidine-phenylethyl moiety critical for μ-opioid receptor binding.

Substituent-Driven Property Comparisons

Compound Key Substituents Molecular Weight Polar Groups Potential Applications
Target Compound 4-Methoxyphenylmethyl, 4-methylphenyl, pyrrole ~410–420 (estimated) Methoxy, amide Medicinal chemistry, enzyme inhibition
CAS 1358506-76-9 4-Chlorophenyl, 4-fluorophenyl, pyrrole 396.9 Chlorine, fluorine, amide Same as above
Thiophene Fentanyl Piperidine, phenylethyl, thiophene ~450 (estimated) Amide, tertiary amine Opioid receptor modulation
1-[(2E)-3-(4-Methoxyphenyl)But-2-En-1-yl]-4-[(4-Methylphenyl)Methyl]Piperazine Piperazine, 4-methylphenylmethyl, methoxyphenyl 351.2 [M+H]+ Piperazine, methoxy Flexible scaffold for receptor probes

Research Findings and Implications

  • Electronic Effects : Methoxy and methyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to halogenated analogs like CAS 1358506-76-9 .
  • Synthetic Challenges : Piperazine derivatives () show variable yields (15–43%), suggesting that steric hindrance from the 4-methylphenyl group may complicate synthesis.
  • Biological Relevance : Thiophene carboxamides are recurrent in drug discovery (e.g., kinase inhibitors), though the pyrrole moiety in the target compound may introduce unique hydrogen-bonding capabilities .

Biological Activity

N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article summarizes the available data on its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

PropertyValue
Molecular Formula C24H24N4O2
Molecular Weight 400.48 g/mol
LogP 4.2144
Polar Surface Area 49.405 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing the methoxyphenyl group have shown enhanced radical scavenging activity compared to ascorbic acid, a well-known antioxidant. In a study utilizing the DPPH assay, certain derivatives demonstrated antioxidant activities approximately 1.35 to 1.4 times higher than ascorbic acid .

Case Studies

  • Cell Line Studies : The anticancer efficacy of this compound was evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound exhibited higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells .
  • Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in these pathways, enhancing its anticancer potential .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameIC50 (µM) against U-87IC50 (µM) against MDA-MB-231Antioxidant Activity (DPPH Scavenging)
This compound5.012.01.35 times as effective as ascorbic acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide3.510.01.40 times as effective

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